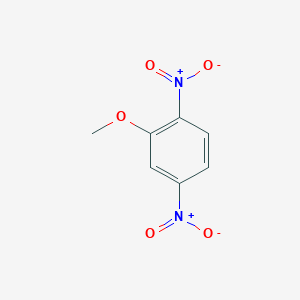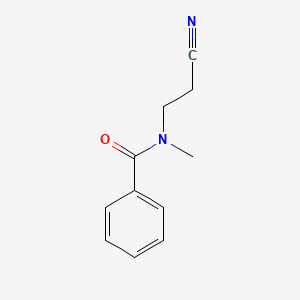
2,5-Dinitroanisole
Descripción general
Descripción
2,5-Dinitroanisole is an organic compound with the molecular formula C7H6N2O5. It is a derivative of anisole, where two nitro groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its pale yellow crystalline appearance and is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dinitroanisole can be synthesized through several methods. One common method involves the nitration of anisole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 5 positions. The reaction can be represented as follows:
C7H8O+2HNO3→C7H6N2O5+2H2O
In this reaction, anisole (C7H8O) reacts with nitric acid (HNO3) to form this compound (C7H6N2O5) and water (H2O).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reactants, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as crystallization and distillation, ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dinitroanisole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted by nucleophiles under basic conditions, forming different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Oxidation: Strong oxidizing agents like potassium permanganate under controlled conditions.
Major Products:
Reduction: 2,5-Diaminoanisole.
Substitution: Various substituted anisole derivatives depending on the nucleophile used.
Oxidation: Oxidized products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,5-Dinitroanisole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of explosives and other energetic materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,5-Dinitroanisole involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparación Con Compuestos Similares
2,5-Dinitroanisole can be compared with other similar compounds, such as 2,4-Dinitroanisole and 3,5-Dinitroanisole. While all these compounds share the anisole core with nitro substitutions, their chemical properties and reactivity can vary significantly due to the different positions of the nitro groups. For example:
2,4-Dinitroanisole: Known for its use in explosives and has different reactivity due to the position of the nitro groups.
3,5-Dinitroanisole: Less commonly studied but has unique properties due to the different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.
Propiedades
IUPAC Name |
2-methoxy-1,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBJXSCTPOBLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511707 | |
| Record name | 2-Methoxy-1,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3962-77-4 | |
| Record name | 2-Methoxy-1,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)
![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1601052.png)










